molecular formula C19H28O2 B3283490 1-Androstene-3b-ol,17-one CAS No. 76822-24-7

1-Androstene-3b-ol,17-one

Cat. No.: B3283490
CAS No.: 76822-24-7
M. Wt: 288.4 g/mol
InChI Key: DYMROBVXGSLPAY-OFLQVFCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Androstene-3b-ol,17-one, also known scientifically as 3β-hydroxy-5α-androst-1-en-17-one and commonly referred to as 1-Androsterone or 1-DHEA, is a synthetic, orally active anabolic-androgenic steroid (AAS) and prohormone . It is a positional isomer of dehydroepiandrosterone (DHEA) and functions as a prohormone to potent androgens such as 1-testosterone (dihydroboldenone) and 1-androstenedione . This compound has been identified in seized designer supplements and is a subject of research in areas including sports drug testing, analytical chemistry, and metabolic studies . Its mechanism of action is characterized by conversion into active metabolites like 1-testosterone, which selectively binds to and activates the androgen receptor (AR), leading to the transactivation of AR-dependent reporter genes . Research has demonstrated that 1-testosterone, a key metabolite, is a potent androgen with significant anabolic properties, showing a potency in stimulating the growth of androgen-sensitive tissues equivalent to testosterone propionate in vivo . Following oral administration, the urinary excretion of this compound and its metabolites can be monitored. Key metabolites include 1-testosterone, 1-androstenedione, and 3α-hydroxy-5α-androst-1-en-17-one, the latter of which is particularly suitable for the long-term detection of misuse, being detectable in screening up to nine days after a single dose . The administration of this compound also significantly influences the endogenous urinary steroid profile, altering ratios such as androsterone/etiocholanolone and 5α-/5β-androstane-3α,17β-diol . This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications and is absolutely not for human consumption or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-16,20H,3-6,8,10-11H2,1-2H3/t12?,13?,14-,15-,16-,18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMROBVXGSLPAY-OFLQVFCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4[C@@]3(C=CC(C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Androstene-3b-ol,17-one undergoes various chemical reactions, including:

    Oxidation: Conversion to 1-androstenedione.

    Reduction: Conversion to 1-testosterone.

    Substitution: Functional group modifications at different positions on the steroid backbone.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various organic reagents depending on the desired functional group.

Major Products:

    Oxidation: 1-androstenedione.

    Reduction: 1-testosterone.

    Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Scientific Research Applications of 1-Androstene-3b-ol,17-one

This compound, often called 1-Andro, is a steroidal compound recognized for its potential biological activities, especially in sports medicine and hormone replacement therapy. It is a synthetic anabolic steroid related to testosterone, converting into testosterone within the body, thus contributing to its androgenic effects. It is often marketed as a dietary supplement to enhance athletic performance and muscle growth.

Synthesis and Production

This compound is synthesized through various chemical reactions, including cyclization, hydrogenation, and chemical transformation of carbonyl protecting groups. Industrial production often involves using engineered microorganisms like Mycobacterium strains to transform phytosterols into steroidal compounds.

1-Andro exerts its biological effects through conversion to testosterone and other active metabolites. The metabolic pathway involves enzymatic reduction processes that convert 1-Andro into testosterone. The resulting testosterone binds to androgen receptors in various tissues, leading to anabolic effects such as increased protein synthesis and muscle hypertrophy.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry : It serves as a precursor in synthesizing other steroidal compounds.
  • Biology : It is studied for its effects on muscle growth and androgenic activity.
  • Medicine : It is investigated for potential therapeutic uses in hormone replacement therapy and muscle-wasting conditions.
  • Industry : It is utilized in producing dietary supplements aimed at enhancing athletic performance.

Muscle Growth and Performance Enhancement

Research indicates that 1-Andro can significantly enhance muscle growth and athletic performance. One study highlighted that subjects using 1-Andro gained an average of 8.8 lbs of lean muscle compared to a placebo group that gained only 4.6 lbs over the same period. This anabolic effect is attributed to its ability to elevate testosterone levels without the estrogenic effects typical of other anabolic steroids.

Hormonal Effects and Therapeutic Applications

The compound has been investigated for potential therapeutic applications in hormone replacement therapy (HRT). Its ability to raise testosterone levels makes it a candidate for treating conditions related to low testosterone levels in men, such as hypogonadism and muscle-wasting diseases.

Case Studies

A case study monitored metabolic products post-ingestion of 1-Andro, finding significant alterations in urinary steroid profiles, indicating effective metabolism into active androgenic forms. Key metabolites included:

MetaboliteDescription
1-TestosteroneActive form contributing to anabolic effects
1-AndrostenedionePrecursor in the testosterone synthesis pathway
3α-Hydroxy-5α-androst-1-en-17-oneLong-term detectable metabolite for abuse screening

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The following table highlights structural differences and nomenclature among related steroids:

Compound IUPAC Name Key Structural Features CAS Registry
1-Androstene-3β-ol,17-one 3β-hydroxy-5α-androst-1-en-17-one Δ1 double bond; C3β-OH; C17=O 3302-04-3
4-Androstene-3β-ol,17-one 4-androstene-3β-ol-17-one Δ4 double bond; C3β-OH; C17=O 63-05-8
Androsterone 3α-hydroxy-5α-androstan-17-one Fully saturated A-ring; C3α-OH; C17=O 53-41-8
Boldenone androsta-1,4-diene-17β-ol-3-one Δ1 and Δ4 double bonds; C17β-OH; C3=O 846-48-0

Pharmacological and Metabolic Differences

1-Androstene-3β-ol,17-one
  • Conversion Pathway : Metabolized via 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD) to 1-Testosterone .
  • Anabolic Activity : Demonstrated a myotrophic (anabolic) potency 7× higher than testosterone in preclinical studies (200 vs. 26) .
4-Androstene-3β-ol,17-one (4-DHEA)
  • Conversion Pathway : Converts to testosterone via the same enzymatic steps .
  • Effects : Increases appetite and promotes bulk muscle growth but carries a higher risk of estrogenic side effects due to aromatization to estradiol .
  • Commercial Use : Marketed as a "natural DHEA isomer" with stronger anabolic effects than other Δ4 steroids .
Androsterone
  • Conversion Pathway : Directly metabolized to DHT, a potent androgen associated with androgenic side effects (e.g., acne, hair loss) .
  • Utility : Used in cutting cycles to reduce water retention and enhance muscle definition .
Boldenone
  • Structure-Activity Relationship : The Δ1,4 diene structure increases binding affinity to androgen receptors compared to testosterone .
  • Applications : Veterinary use for lean mass gains; banned in human sports due to prolonged detection in drug tests .

Clinical and Commercial Relevance

Efficacy in Supplements

  • 1-Androsterone : Featured in products like IronMagLabs 1-Andro Rx and Hi-Tech Pharmaceuticals Halodrol™ for "dry" muscle gains .
  • 4-DHEA : A key component in Metha-Quad Extreme and Mass Pills® for bulk phases .

Regulatory Challenges

Despite being marketed as "legal alternatives," these compounds face increasing scrutiny. For example, German authorities seized a 1-Androsterone product labeled as "Advanced Muscle Science" for containing unapproved steroid derivatives .

Biological Activity

1-Androstene-3b-ol,17-one, commonly referred to as 1-Andro, is a steroidal compound that has garnered attention for its potential biological activities, particularly in the fields of sports medicine and hormone replacement therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a synthetic anabolic steroid that is structurally related to testosterone. It is known for its ability to convert into testosterone in the body, which contributes to its androgenic effects. The compound is often marketed as a dietary supplement aimed at enhancing athletic performance and muscle growth.

This compound exerts its biological effects primarily through conversion to testosterone and other active metabolites. The metabolic pathway involves:

  • Conversion to Testosterone : Following ingestion, 1-Andro is metabolized into testosterone by enzymatic reduction processes.
  • Androgen Receptor Activation : The resulting testosterone binds to androgen receptors in various tissues, leading to anabolic effects such as increased protein synthesis and muscle hypertrophy.

Muscle Growth and Performance Enhancement

Research indicates that this compound can significantly enhance muscle growth and athletic performance. A study highlighted that subjects using 1-Andro gained an average of 8.8 lbs of lean muscle compared to a placebo group that gained only 4.6 lbs over the same period . This anabolic effect is attributed to its ability to elevate testosterone levels without the associated estrogenic effects typical of other anabolic steroids.

Hormonal Effects

The compound has been investigated for its potential therapeutic applications in hormone replacement therapy (HRT). Its ability to raise testosterone levels makes it a candidate for treating conditions related to low testosterone levels in men, such as:

  • Hypogonadism
  • Muscle-wasting diseases

Case Studies

A notable case study involved the administration of this compound in a controlled setting where metabolic products were monitored post-ingestion. The study found significant alterations in urinary steroid profiles, indicating effective metabolism into active androgenic forms . Key metabolites included:

Metabolite Description
1-TestosteroneActive form contributing to anabolic effects
1-AndrostenedionePrecursor in the testosterone synthesis pathway
3α-Hydroxy-5α-androst-1-en-17-oneLong-term detectable metabolite for abuse screening

Safety and Regulatory Considerations

While this compound shows promise for enhancing muscle mass and performance, it also raises concerns regarding safety and legality. It has been classified as an anabolic steroid by various sports organizations and regulatory bodies due to its potential for misuse in competitive sports . Users may face risks associated with hormonal imbalances and potential side effects similar to those seen with traditional anabolic steroids.

Q & A

Basic: How can researchers confirm the purity and structural integrity of 1-Androstene-3b-ol,17-one?

Methodological Answer:
Purity is typically validated using high-performance liquid chromatography (HPLC), with thresholds ≥98% (e.g., BDG Synthesis reports 98.6% purity for structurally similar steroids via HPLC) . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, Cayman Chemical identified 3β-hydroxy-5α-androst-1-en-17-one (a structural analog) via MS and NMR in seized supplements . Advanced techniques like X-ray crystallography may resolve ambiguous stereochemistry.

Basic: What are the recommended storage conditions to maintain stability for long-term studies?

Methodological Answer:
Refrigeration (2–8°C) is critical for extended stability, as demonstrated for 4-Androstene-3β,17β-diol-d3 . Avoid prolonged exposure to light and humidity. For short-term handling, room temperature is acceptable if samples are sealed under inert gas (e.g., nitrogen) to prevent oxidation .

Advanced: How can synthesis routes for this compound be optimized to improve yield and stereochemical fidelity?

Methodological Answer:
Optimization involves catalytic intermediates (e.g., tributylstannyl reagents for ethynylation) and solvent selection. A study on 17α-(tributylstannylethynyl)-4-androsten-17-ol-3-one used Bu3_3SnOMe under reflux, achieving high regioselectivity . Reaction monitoring via thin-layer chromatography (TLC) and iterative purification (e.g., column chromatography) can reduce by-products. Deuterated analogs may require isotopic labeling protocols .

Advanced: How should researchers resolve contradictions in pharmacological data (e.g., anabolic vs. anti-inflammatory effects)?

Methodological Answer:
Contradictory findings often arise from model specificity (e.g., in vitro vs. in vivo) or metabolite variability. For instance, 4-Androsterone’s conversion to testosterone in vivo may explain anabolic activity, while its parent compound might lack direct receptor binding . Use isotopic tracers (e.g., 13^{13}C/15^{15}N-labeled precursors) to track metabolic pathways . Statistical reconciliation methods (e.g., meta-analysis) and open-data frameworks (e.g., European Open Science Cloud) can contextualize discrepancies .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:
Follow hazard guidelines for structurally related steroids (e.g., adrenosterone derivatives), including gloves, lab coats, and fume hoods. While specific GHS data are limited for this compound, analogous compounds require precautions against inhalation and dermal exposure . Emergency protocols include eye rinsing with water and consultation with poison control centers .

Advanced: What in vitro/in vivo models are suitable for studying its metabolic conversion to active hormones?

Methodological Answer:

  • In vitro: Liver microsomes or hepatocyte cultures assess cytochrome P450-mediated conversion (e.g., to testosterone). SILAC (stable isotope labeling by amino acids in cell culture) media can quantify protein interactions .
  • In vivo: Rodent models with deuterated analogs (e.g., 4-Androstene-3β,17β-diol-d3) enable precise pharmacokinetic tracking via LC-MS/MS . Urinary elimination studies in humans, as done for 1-Androsterone, provide clinical relevance .

Advanced: How can isotopic labeling improve pharmacokinetic studies of this compound?

Methodological Answer:
Deuterium or 13^{13}C labeling (e.g., 4-Androstene-3β,17β-diol-d3) allows differentiation between endogenous and exogenous metabolites in MS assays . Isotope dilution assays enhance quantification accuracy in complex matrices (e.g., plasma). For example, Cayman Chemical’s use of deuterated internal standards improved detection limits in urinary studies .

Basic: What analytical techniques are recommended for quantifying trace impurities?

Methodological Answer:
Ultra-HPLC (UHPLC) coupled with charged aerosol detection (CAD) or evaporative light scattering (ELS) detects non-UV-active impurities. BDG Synthesis employs HPLC-UV/Vis for purity ≥98% . Gas chromatography (GC-MS) is suitable for volatile derivatives.

Advanced: How do structural modifications (e.g., methylation, halogenation) alter receptor binding affinity?

Methodological Answer:
Comparative molecular docking studies (e.g., using AR/ER crystal structures) predict steric and electronic effects. For example, 4-chloro-17α-methyl-androsta-1,4-diene-3β,17β-diol shows altered binding due to halogenation and methyl groups . Surface plasmon resonance (SPR) assays quantify binding kinetics for modified analogs.

Advanced: What statistical approaches address variability in dose-response studies?

Methodological Answer:
Non-linear regression models (e.g., Hill equation) fit sigmoidal dose-response curves. Bayesian hierarchical models account for inter-study variability . For contradictory data, sensitivity analysis identifies outliers, while bootstrap resampling estimates confidence intervals.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Androstene-3b-ol,17-one
Reactant of Route 2
1-Androstene-3b-ol,17-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.